3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile
Overview
Description
3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a nitrile group (-CN) attached to a 2-methylpropanenitrile backbone, which is further substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired nitrile compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form amides or esters.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogenation catalysts for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of novel therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile can be compared with similar compounds such as:
3,4-Dimethoxyphenylacetonitrile: This compound has a similar structure but lacks the 2-methyl substitution, which can affect its reactivity and applications.
3,4-Dimethoxyphenethylamine: This compound contains an amine group instead of a nitrile group, leading to different chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPVUSRSPJQLAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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